Calcium iodate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Calcium iodate monohydrate can be synthesized through several methods, including the electrolytic synthesis, which avoids the disadvantages of chemical methods. Initially, potassium iodate is synthesized through an electrochemical method, which then reacts with calcium chloride to produce calcium iodate (Zhang Li-juan, 2007).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various studies, revealing insights into its crystalline form and coordination. For example, neutron powder diffraction experiments on highly deuterated this compound show it comprises distorted CaO8 quadratic antiprisms, with iodate ions forming layers parallel to certain planes and water molecules being trigonally planar coordinated (S. Peter et al., 1998).

Chemical Reactions and Properties

The reactivity of calcium iodate involves its interaction with various compounds and its role in chemical reactions. Its formation can be influenced by the presence of other compounds and environmental conditions, as demonstrated in the synthesis process.

Physical Properties Analysis

Physical properties such as crystal growth and morphology of this compound have been studied, showing different crystal shapes such as prismatic, pyramidal, and needle-shaped forms. These studies often employ techniques like gel growth to explore the kinetics of crystal formation and the effects of impurities on crystal structure (S. Shitole & K. B. Saraf, 2002).

Scientific Research Applications

Crystallography and Material Science :

- Calcium iodate monohydrate has been studied for its crystal structure, revealing it to consist of distorted CaO8 quadratic antiprisms with iodate ions forming layers and short interionic distances (S. Peter et al., 1998).

- It has been used in the synthesis and characterization of single crystals grown in silica gel, examining its structural, thermal, and nonlinear optical properties (S. Shitole, 2013).

Animal Nutrition and Safety :

- Calcium iodate anhydrous (a closely related compound) has been evaluated for its safety and efficacy as a source of iodine in animal nutrition. It is considered safe for most animal species when used within certain limits, though its use in feed requires careful consideration due to potential risks to consumer health and environment (C. Hogstrand, 2013).

Biomedical Applications :

- Research has explored the incorporation of calcium iodate into biomimetic composites, which show promising antibacterial properties for tissue engineering applications. These studies focus on the synthesis and structural characterization of calcium iodate/gelatin composite particles (Mazeyar Parvinzadeh Gashti & Naeemeh Dehghan, 2020).

Environmental Applications :

- Iodate incorporation in calcite is being investigated as a potential pathway for environmental remediation of radioiodine-contaminated sites. This involves understanding the incorporation mechanisms and their implications for effective remediation strategies (S. Kerisit et al., 2018).

Energetic Materials Research :

- Calcium iodate has been studied as a reactive material in pyrotechnic composites, particularly in formulations designed to neutralize biological materials, such as in weapons. Its combustion and ignition characteristics when combined with various fuels like aluminum and boron have been examined (Haiyang Wang et al., 2018).

Mechanism of Action

Target of Action

Calcium iodate monohydrate, also known as calcium diiodate hydrate, is primarily used as a source of iodine . It is often used as an iodine supplement in chicken feed . The primary target of this compound is the thyroid gland, which requires iodine to produce thyroid hormones .

Mode of Action

this compound provides a source of iodine, which is an essential nutrient for many organisms, including humans . Once ingested, it dissociates into calcium and iodate ions. The iodate ions are reduced to iodide in the gut before being absorbed into the bloodstream . The iodide ions are then taken up by the thyroid gland and incorporated into thyroid hormones .

Biochemical Pathways

The iodide ions provided by this compound are crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3) . These hormones play vital roles in regulating metabolic processes in the body, including growth, development, and energy expenditure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily influenced by its solubility in water . After ingestion, it is absorbed in the gut and distributed throughout the body via the bloodstream . The iodide ions are primarily taken up by the thyroid gland, while the calcium ions are distributed to various tissues in the body . Excess iodide ions are excreted in the urine .

Result of Action

The primary result of this compound’s action is the provision of iodide ions for the synthesis of thyroid hormones . These hormones are crucial for normal growth and development, and they help regulate the body’s metabolic rate . A deficiency in iodine can lead to conditions such as goiter and hypothyroidism .

Safety and Hazards

properties

IUPAC Name |

calcium;diiodate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRUHLVRPQAJF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

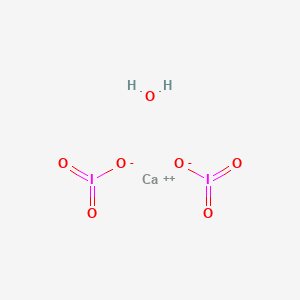

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10031-32-0 |

Source

|

| Record name | Calcium iodate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of calcium iodate monohydrate?

A1: this compound crystallizes in a structure where distorted CaO₈ quadratic antiprisms form the basic building blocks. [] Iodate ions (IO₃⁻) arrange themselves in layers parallel to the (100) plane, exhibiting relatively short interionic I...O distances of 2.90 Å and 3.02 Å. [] Water molecules within the structure are trigonally planar coordinated, interacting with two iodate ions and one calcium ion (Ca²⁺). This coordination creates asymmetric hydrogen bonds of varying strengths between the water molecules and the neighboring iodate ions. []

Q2: How does the presence of hydrogen bonding affect the properties of this compound?

A2: The asymmetric hydrogen bonds formed between water molecules and iodate ions significantly influence the structural stability and properties of this compound. [] These bonds contribute to the crystal's overall lattice energy and influence its physical characteristics, such as solubility and thermal stability. Neutron diffraction studies have revealed a non-random distribution of hydrogen atoms within the structure, further highlighting the importance of hydrogen bonding in this material. []

Q3: What crystal morphologies of this compound have been observed, and how were they obtained?

A3: Researchers have successfully grown single crystals of this compound using the silica gel technique. [, ] This method allows for controlled crystal growth, resulting in various morphologies including prismatic, prismatic pyramidal, needle-shaped, and hopper crystals. [] Furthermore, the incorporation of impurities like copper and iron ions during the growth process has been shown to influence the resulting crystal morphology. [, ]

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Characterization of this compound relies on a combination of techniques. X-ray powder diffraction is utilized to determine cell parameters and analyze the crystal structure. [, ] Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules within the crystal lattice, offering information about the presence and nature of chemical bonds. [] Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of the compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.